XMD16-5 -

XMD16-5

Catalog Number: EVT-286141
CAS Number:
Molecular Formula: C23H24N6O2
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
XMD16-5 is an inhibitor of tyrosine kinase non-receptor 2 (TNK2; IC50 = 0.38 µM), which contains mutations in certain cancer cells. It also decreases viability of Ba/F3 cells expressing the oncogenic TNK2 D163E and R806Q mutant proteins (IC50s = 16 and 77 nM, respectively) without affecting viability of parental cell lines up to a concentration of approximately 1 µM.
XMD16-5 is a tyrosine kinase nonreceptor 2(TNK2) inhibitor. TNK2 mutations have been found in renal cancer cells and also in lung, ovarian and gastric cancers. TNK2 genomic amplification has been associated with late stage or metastatic lung and prostate cancers. Overexpression of TNK2 promoted metastasis in a mouse model of breast cancer. TNK2 signaling is disrupted in prostate, breast and gastrointestinal tumors.
Overview

XMD16-5 is a pharmacological compound classified as a tyrosine kinase nonreceptor 2 inhibitor. It has gained attention for its potential therapeutic applications in various cancers, particularly those associated with mutations in the tyrosine kinase nonreceptor 2 gene. The compound is noted for its ability to selectively inhibit the activity of several tyrosine kinases, including the platelet-derived growth factor receptor, which plays a critical role in cancer progression.

Source

XMD16-5 was developed as part of ongoing research into targeted cancer therapies. It is referenced in various scientific studies and databases, including those focusing on kinase inhibitors used in oncology. The compound's chemical structure is cataloged under the CAS number 1345098-78-3, and it is available from various chemical suppliers for research purposes .

Classification

XMD16-5 falls under the category of small molecule inhibitors specifically targeting tyrosine kinases. These enzymes are crucial in signaling pathways that regulate cell division and survival, making them significant targets in cancer treatment. The compound has been shown to exhibit greater specificity compared to other multikinase inhibitors, which enhances its potential efficacy and safety profile in clinical settings .

Synthesis Analysis

Methods

The synthesis of XMD16-5 involves several chemical reactions that culminate in the formation of its active structure. While specific synthetic routes are proprietary, general methods for synthesizing similar compounds typically include:

  1. Formation of Key Intermediates: Initial reactions often involve the creation of substituted aromatic rings or heterocycles that serve as building blocks.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions with other reactive species, often utilizing palladium-catalyzed cross-coupling techniques.
  3. Purification: The final product is purified through chromatographic techniques to ensure high purity and yield.

Technical details regarding the exact synthesis pathway of XMD16-5 may be found in specialized literature focusing on kinase inhibitors, although specific methodologies are not always disclosed due to commercial confidentiality .

Molecular Structure Analysis

Structure

The molecular structure of XMD16-5 can be described by its core framework, which typically includes a fused ring system characteristic of many kinase inhibitors. The precise three-dimensional arrangement of atoms allows for effective binding to the ATP-binding site of tyrosine kinases.

Data

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 241.29 g/mol
  • Structural Features: Contains functional groups that enhance its binding affinity and specificity towards target kinases.

The detailed structural analysis can be conducted using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, providing insights into how it interacts with its biological targets .

Chemical Reactions Analysis

Reactions

XMD16-5 undergoes specific biochemical interactions when introduced into cellular systems. Its primary reaction involves binding to the ATP-binding pocket of tyrosine kinase nonreceptor 2, inhibiting its activity.

Technical Details

  1. Inhibition Mechanism: The compound competes with ATP for binding to the kinase domain, effectively blocking downstream signaling pathways crucial for cancer cell proliferation.
  2. Cellular Assays: Various assays (e.g., enzyme-linked immunosorbent assays) have been employed to determine the inhibitory concentration (IC50) values of XMD16-5 against different kinases, confirming its potency and specificity .
Mechanism of Action

Process

The mechanism by which XMD16-5 exerts its effects involves several steps:

  1. Binding: The compound binds to the active site of tyrosine kinase nonreceptor 2.
  2. Inhibition: This binding prevents ATP from associating with the kinase, halting phosphorylation processes that lead to cell growth and survival.
  3. Downstream Effects: As a consequence, there is an inhibition of signaling pathways that promote tumor growth and metastasis.

Data

Research indicates that XMD16-5 demonstrates significant efficacy against cells harboring mutations in tyrosine kinase nonreceptor 2, suggesting it could be particularly useful in personalized medicine approaches targeting specific genetic alterations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be protected from light and moisture.
  • Reactivity: Exhibits reactivity typical of small organic molecules; care must be taken when handling due to potential interactions with other reagents.

Relevant analyses such as high-performance liquid chromatography can be used to assess purity and stability over time .

Applications

XMD16-5 has potential applications primarily within scientific research focused on cancer therapies:

  1. Cancer Research: Used in studies investigating targeted therapies for cancers associated with tyrosine kinase nonreceptor 2 mutations.
  2. Drug Development: Serves as a lead compound for developing more selective inhibitors aimed at improving therapeutic outcomes in oncology.
  3. Personalized Medicine: Its specificity towards certain mutations makes it a candidate for personalized treatment strategies based on genetic profiling of tumors .
Introduction to XMD16-5 in Oncological Research

Historical Context of Tyrosine Kinase Non-Receptor 2 (TNK2) Inhibition

TNK2 (Tyrosine Kinase Non-Receptor 2), also known as ACK1 (Activated CDC42-Associated Kinase), is a cytoplasmic kinase implicated in oncogenic signaling pathways. Initially identified through its binding to the cell cycle regulator CDC42, TNK2 regulates cellular attachment, migration, and survival. Its dysregulation occurs via multiple mechanisms: genomic amplification in metastatic prostate and lung cancers, point mutations in renal, gastric, and ovarian cancers, and overexpression in breast cancer models promoting metastasis [3] [5] [8]. Historically, TNK2 was considered "undruggable" due to its complex activation loop requiring SRC-mediated phosphorylation and its role in bypass signaling networks [3] [8]. Early efforts to target TNK2 relied on multi-kinase inhibitors like dasatinib, which lacked specificity and led to off-target effects. For example, dasatinib inhibits TNK2 but also targets BCR-ABL and SRC family kinases, limiting its therapeutic utility in TNK2-driven cancers [3] [8].

Table 1: TNK2 Alterations in Human Cancers

Cancer TypeAlteration FormFunctional Consequence
Prostate CancerGenomic amplificationAndrogen-independent growth via AR phosphorylation
Breast CancerOverexpressionMetastasis promotion in mouse models
Renal/Lung/Ovarian CancersPoint mutations (e.g., D163E, R806Q)Constitutive kinase activation
Chronic Myelomonocytic LeukemiaActivating mutationsIL3-independent cell proliferation

Emergence of XMD16-5 as a Targeted Therapeutic Agent

XMD16-5 (CAS# 1345098-78-3) is a potent small-molecule inhibitor specifically engineered to target oncogenic TNK2 mutants. Its chemical structure (C₂₃H₂₄N₆O₂; MW: 416.48 g/mol) enables high-affinity binding to the TNK2 kinase domain [1] [5] [10]. Biochemical profiling reveals IC₅₀ values of 16 nM against the D163E mutation and 77 nM against the R806Q mutation – clinically relevant mutants identified in leukemia and solid tumors [1] [5]. The inhibitor's selectivity was validated through kinase screens showing >100-fold specificity for TNK2 over closely related kinases like ABL or SRC [3] [5].

Mechanism of Action:

  • Blocks TNK2 autophosphorylation, disrupting downstream pro-survival pathways (AKT, AR) [3].
  • Induces cell death in Ba/F3 leukemia cells expressing TNK2 mutants (IC₅₀: 0.08 μM) with minimal effect on wild-type cells [1] [3].
  • Suppresses IL3-independent proliferation in TNK2-driven leukemia models, confirming on-target effects [3].

Table 2: Comparative Efficacy of TNK2 Inhibitors

InhibitorTNK2 IC₅₀ (D163E)TNK2 IC₅₀ (R806Q)Selectivity Profile
XMD16-516 nM77 nMHigh (>100-fold vs. SRC/ABL)
Dasatinib220 nM850 nMLow (multi-kinase activity)
XMD8-8725 nM95 nMModerate

Scope and Significance in Precision Oncology

XMD16-5 exemplifies the evolution of biomarker-driven cancer therapy. Its development leveraged integrated genomic-functional approaches like the HitWalker algorithm, which prioritized TNK2 mutations by correlating drug sensitivity patterns with sequencing data from primary leukemia samples [3]. This methodology identified rare but actionable TNK2 variants overlooked by conventional genomic analyses alone. The compound’s mutation-specific efficacy aligns with core precision oncology principles:

  • Tumor-Agnostic Potential: Activity against TNK2 alterations across histologies (e.g., leukemias, gastric cancers) supports basket trial designs [3] [5] [9].
  • Companion Diagnostic Utility: D163E/R806Q mutational screening enables patient stratification for targeted TNK2 inhibition [3] [9].
  • Overcoming Resistance: Preclinical data suggest utility in dasatinib-resistant settings where TNK2 mutants drive bypass signaling [3] [8].

Properties

Product Name

XMD16-5

IUPAC Name

2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one

Molecular Formula

C23H24N6O2

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C23H24N6O2/c1-28-20-5-3-2-4-18(20)22(31)26-19-14-24-23(27-21(19)28)25-15-6-8-16(9-7-15)29-12-10-17(30)11-13-29/h2-9,14,17,30H,10-13H2,1H3,(H,26,31)(H,24,25,27)

InChI Key

AGLKBEPKKDHHKY-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=O)NC3=CN=C(N=C31)NC4=CC=C(C=C4)N5CCC(CC5)O

Solubility

Soluble in DMSO

Synonyms

XMD16-5; XMD-16-5; XMD 16-5; XMD165; XMD-165; XMD 165.

Canonical SMILES

CN1C2=CC=CC=C2C(=O)NC3=CN=C(N=C31)NC4=CC=C(C=C4)N5CCC(CC5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.